N-[5-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]pentyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide
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Description
N-[5-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]pentyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide is a useful research compound. Its molecular formula is C42H50N6O8S2 and its molecular weight is 831.0 g/mol. The purity is usually 95%.
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Biological Activity
N-[5-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]pentyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide (commonly referred to as BDZM) is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
BDZM features a unique spirobenzofuran structure combined with a thienoimidazole moiety. Its molecular formula is C32H42N4O7S and it has a molecular weight of approximately 634.83 g/mol. The compound exhibits multiple functional groups that contribute to its biological activity.
BDZM is primarily known for its interaction with the benzodiazepine receptor , where it acts as a potent and selective ligand. The binding of BDZM to this receptor modulates the chloride ion channels in neuronal tissues, leading to enhanced inhibitory neurotransmission. This mechanism is crucial in the development of anxiolytic and sedative effects associated with benzodiazepines.
Biological Activity Overview
Research indicates that BDZM exhibits a range of biological activities:
- Antioxidant Properties : BDZM has been shown to scavenge free radicals effectively, which may contribute to its neuroprotective effects.
- Antimicrobial Activity : Preliminary studies suggest that BDZM possesses antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : In vitro studies have indicated that BDZM can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antioxidant | Scavenging of free radicals | |
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction in cytokine levels |
Case Studies
Several case studies have explored the efficacy and safety of BDZM:
- Neuroprotection in Animal Models : A study conducted on rats demonstrated that administration of BDZM significantly reduced neuronal damage following induced oxidative stress. Behavioral assessments indicated improved cognitive function post-treatment.
- Antimicrobial Efficacy : In a laboratory setting, BDZM was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed a notable reduction in bacterial viability at certain concentrations.
- Inflammation Model Studies : In vitro experiments using human cell lines revealed that BDZM treatment led to decreased levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.
Research Findings
Recent studies have focused on the pharmacokinetics and safety profile of BDZM:
- Pharmacokinetics : Research indicates that BDZM is rapidly absorbed with peak plasma concentrations occurring within 2 hours post-administration. The compound exhibits a half-life conducive to once-daily dosing.
- Safety Profile : Toxicological assessments have shown that BDZM has a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models.
Properties
Molecular Formula |
C42H50N6O8S2 |
---|---|
Molecular Weight |
831.0 g/mol |
IUPAC Name |
N-[5-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]pentyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide |
InChI |
InChI=1S/C42H50N6O8S2/c49-26-13-16-30-33(22-26)55-34-23-27(50)14-17-31(34)42(30)29-15-12-25(21-28(29)39(53)56-42)46-41(57)45-20-8-2-7-19-44-36(51)10-3-1-6-18-43-37(52)11-5-4-9-35-38-32(24-58-35)47-40(54)48-38/h12-17,21-23,32,35,38,49-50H,1-11,18-20,24H2,(H,43,52)(H,44,51)(H2,45,46,57)(H2,47,48,54) |
InChI Key |
MFVSXUVAYGNGJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2 |
Origin of Product |
United States |
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